DBCO-PEG8-Maleimide
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Overview
Description
DBCO-PEG8-Maleimide is a compound that serves as a polyethylene glycol (PEG) linker containing a dibenzocyclooctyne (DBCO) moiety and a terminal primary maleimide group. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. DBCO is commonly used for copper-free Click Chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG8-Maleimide involves the conjugation of a DBCO moiety with a PEG linker and a maleimide group. The maleimide group reacts with thiol groups in a protein, molecule, or surface to form stable thioether bonds . The reaction conditions typically involve a pH range of 6.5-7.5, where the maleimide group is highly reactive towards free sulfhydryls .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes, with options for GMP-grade production upon request .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG8-Maleimide primarily undergoes substitution reactions. The maleimide group reacts with thiol groups to form stable thioether bonds . Additionally, DBCO can react with azide-tagged molecules or biomolecules via copper-free Click Chemistry .
Common Reagents and Conditions
Reagents: Thiol-containing molecules, azide-tagged molecules.
Conditions: pH 6.5-7.5 for maleimide-thiol reactions; aqueous buffer or organic solvents for DBCO-azide reactions .Major Products
The major products formed from these reactions are stable thioether bonds and triazole linkages, which are used for bioconjugation and labeling applications .
Scientific Research Applications
DBCO-PEG8-Maleimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DBCO-PEG8-Maleimide involves the reaction of the maleimide group with thiol groups to form stable thioether bonds. The DBCO moiety enables copper-free Click Chemistry reactions with azide-tagged molecules, forming stable triazole linkages . These reactions occur without interfering with normal biochemical processes, making them suitable for use in biological systems .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Maleimide: Contains a shorter PEG linker but similar functional groups.
DBCO-PEG12-Maleimide: Contains a longer PEG linker, providing increased flexibility and solubility.
DBCO-PEG4-Biotin: Contains a biotin moiety instead of a maleimide group, used for biotinylation applications.
Uniqueness
DBCO-PEG8-Maleimide is unique due to its optimal PEG linker length, which provides a balance between flexibility and stability. The combination of DBCO and maleimide groups allows for versatile bioconjugation and labeling applications, making it a valuable tool in various scientific research fields .
Properties
Molecular Formula |
C44H58N4O13 |
---|---|
Molecular Weight |
850.9 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C44H58N4O13/c49-40(14-18-47-42(51)11-12-43(47)52)46-17-20-55-22-24-57-26-28-59-30-32-61-34-33-60-31-29-58-27-25-56-23-21-54-19-15-41(50)45-16-13-44(53)48-35-38-7-2-1-5-36(38)9-10-37-6-3-4-8-39(37)48/h1-8,11-12H,13-35H2,(H,45,50)(H,46,49) |
InChI Key |
DYIXRUWSTLEADN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Origin of Product |
United States |
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